molecular formula C16H8F6N2O3S B2838340 Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate CAS No. 339009-52-8

Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate

Cat. No.: B2838340
CAS No.: 339009-52-8
M. Wt: 422.3
InChI Key: OZPAUCDWPALWJM-UHFFFAOYSA-N
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Description

Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate is a complex organic compound characterized by its intricate molecular structure

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate can be employed as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets and pathways makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the naphthyridine core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and nitrobenzenesulfonic acid. The resulting naphthyridine intermediate is then further functionalized with trifluoromethyl groups and thiophene carboxylate moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Mechanism of Action

The mechanism by which Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain receptors and enzymes, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol

  • Methyl 3-(5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl)thiophenecarboxylate

  • Methyl 3-(5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl)benzoate

Uniqueness: Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate stands out due to its specific structural features, such as the presence of the thiophene carboxylate group, which differentiates it from similar compounds

Properties

IUPAC Name

methyl 3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N2O3S/c1-26-14(25)12-9(4-5-28-12)27-11-3-2-7-8(15(17,18)19)6-10(16(20,21)22)23-13(7)24-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPAUCDWPALWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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